5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine
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Overview
Description
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a decyl chain and a phenyl group substituted with propoxypropoxy groups, making it a unique and versatile molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis . Another approach involves the use of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal in a metal- and solvent-free environment .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions are prevalent due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Organolithium reagents or halogenated pyrimidines.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2,4-pyrimidinediamine: Another pyrimidine derivative with different substituents.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Known for its use in medicinal chemistry.
Uniqueness
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine stands out due to its unique combination of a decyl chain and propoxypropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
116229-45-9 |
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Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
5-decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C26H40N2O2/c1-4-6-7-8-9-10-11-12-13-23-19-27-26(28-20-23)24-14-16-25(17-15-24)30-21-22(3)29-18-5-2/h14-17,19-20,22H,4-13,18,21H2,1-3H3 |
InChI Key |
ULSFYRXAIYTYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(C)OCCC |
Origin of Product |
United States |
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